Vinglycinate

Description

Historical Context and Discovery of Vinglycinate as a Vinca (B1221190) Alkaloid Derivative

The story of this compound is intrinsically linked to the broader history of vinca alkaloids, a class of compounds derived from the Madagascar periwinkle plant, Catharanthus roseus. cambridge.orgtandfonline.com The discovery of the antitumour properties of vinca alkaloids in the 1950s marked a significant milestone in cancer chemotherapy. ncats.ioprinceton.edu Naturally occurring alkaloids like vinblastine (B1199706) and vincristine (B1662923) were isolated and found to possess potent biological activity. cambridge.org These compounds, while structurally similar, exhibited different therapeutic profiles and toxicities, which spurred further investigation into their chemical modification. cambridge.org

In the 1960s, researchers began to explore the creation of semisynthetic derivatives of vinblastine with the goal of improving its therapeutic index. ncats.ioncats.io This led to the synthesis of this compound, where the acetyl group at the C-4 position of the vindoline (B23647) moiety of vinblastine was replaced with a glycinate (B8599266) residue. up.ac.zaup.ac.za Specifically, it is the O4-deacetyl, 4-ester with N,N-dimethylglycine of vincaleukoblastine. ontosight.ai Preclinical studies in the mid-1960s described the antitumor activity of a series of these 4-acyl and α-aminoacetyl analogs of vinblastine, with this compound emerging as a notable compound. aacrjournals.orgaacrjournals.org

Evolution of Research Perspectives on this compound within the Vinca Alkaloid Class

Initial research on this compound in the 1960s positioned it as a promising analog of vinblastine and vincristine. aacrjournals.org Early studies highlighted its therapeutic effects in experimental tumors, in some cases mirroring the activity of vincristine but with reduced toxicity. aacrjournals.orgaacrjournals.org This initial optimism was based on preclinical findings that showed significant antitumor activity. aacrjournals.org

However, as research progressed into clinical trials, the perspective on this compound evolved. While it demonstrated beneficial responses in certain cancers, it was found that a significantly higher dose—approximately 10-fold—was required to achieve response rates comparable to vinblastine. ncats.ioaacrjournals.org This finding had significant implications for its potential clinical utility, making treatment economically less feasible. ncats.ioncats.io Despite this, research continued to explore its unique properties, including a lack of cross-resistance with its parent compounds, vinblastine and vincristine. cambridge.orgaacrjournals.org This characteristic suggested that this compound could have a distinct mechanism of interaction or resistance profile, maintaining its relevance for further study.

Significance of this compound in Contemporary Chemical and Biological Research Paradigms

In modern research, this compound remains a valuable tool for understanding the structure-activity relationships of vinca alkaloids. Its unique chemical modification serves as a case study for how small structural changes can significantly impact biological activity and toxicity. researchgate.net The compound is used in biochemical studies to probe the mechanisms of microtubule dynamics and drug interactions. smolecule.com

The primary mechanism of action for this compound, like other vinca alkaloids, is the inhibition of microtubule formation. ontosight.ai By binding to tubulin, it prevents the polymerization necessary for creating microtubules, which are essential components of the mitotic spindle. ontosight.ai This disruption of microtubule dynamics arrests the cell cycle in the metaphase, ultimately leading to apoptosis in rapidly dividing cells. ontosight.ai Contemporary research leverages this mechanism to explore new therapeutic strategies and to design novel vinca alkaloid derivatives with improved properties. researchgate.netsmolecule.com The ongoing study of this compound and other derivatives contributes to the broader effort to develop more effective and less toxic anticancer agents. nih.gov

Overview of Key Academic Theories and Methodological Frameworks Applied to this compound Studies

The investigation of this compound has employed a range of established and evolving scientific frameworks.

Chemical Synthesis and Analog Development: The initial creation of this compound was rooted in the principles of medicinal chemistry and semisynthetic modification of natural products. aacrjournals.org The process involved the chemical alteration of the vinblastine molecule to create a library of analogs, which were then screened for desired properties. aacrjournals.org This approach continues to be a cornerstone of drug discovery. researchgate.net

Preclinical In Vitro and In Vivo Models: The antitumor activity of this compound was first assessed using a variety of preclinical models. aacrjournals.orgaacrjournals.org In vitro studies on cancer cell lines were used to determine its cytotoxic effects and mechanism of action, such as metaphase arrest. aacrjournals.org Subsequent in vivo studies in animal models with transplanted tumors were crucial for evaluating its therapeutic efficacy and toxicity profile compared to existing vinca alkaloids. aacrjournals.orgaacrjournals.org

Quantitative Structure-Activity Relationship (QSAR) Studies: Although not explicitly detailed in the initial publications, the study of a series of vinblastine analogs, including this compound, represents an early form of QSAR analysis. aacrjournals.org By comparing the chemical structures and biological activities of different derivatives, researchers could infer which molecular modifications led to changes in efficacy and toxicity. Modern computational tools have greatly enhanced the sophistication of these analyses. sioc-journal.cn

Pharmacokinetic and Pharmacodynamic Analysis: Later studies on this compound and other vinca alkaloids have incorporated pharmacokinetic and pharmacodynamic principles to understand how the drug is absorbed, distributed, metabolized, and excreted, and how these factors relate to its therapeutic and toxic effects. smolecule.com

Modern Analytical and "Omics" Techniques: Contemporary research on natural and modified compounds like this compound benefits from advanced analytical techniques for purification and characterization, as well as "omics" technologies (genomics, proteomics, etc.) to elucidate their mechanisms of action on a molecular level. nih.govnih.gov These modern methods provide a deeper understanding of the complex biological pathways affected by these compounds.

Detailed Research Findings

The table below summarizes key preclinical findings for this compound from early studies.

| Research Finding | Details | Reference(s) |

| Antitumor Activity | Produced therapeutic effects in experimental tumors similar to those observed with vincristine. | aacrjournals.org |

| P-1534 Leukemia Model | Achieved 100% "cure" of the P-1534 leukemia in mice. | aacrjournals.orgaacrjournals.org |

| Reduced Toxicity | Demonstrated a greatly reduced toxicity compared to vincristine in preclinical models. | aacrjournals.org |

| Tumor Spectrum | Showed a different spectrum of affected tumors compared to vinblastine. | aacrjournals.org |

| Solid Tumor Ineffectiveness | Was generally ineffective against a series of solid tumors, with the exception of the Gardner lymphosarcoma. | aacrjournals.org |

| Metaphase Arrest | Demonstrated the capacity for metaphase arrest, a characteristic biological activity of active Vinca alkaloids. | aacrjournals.org |

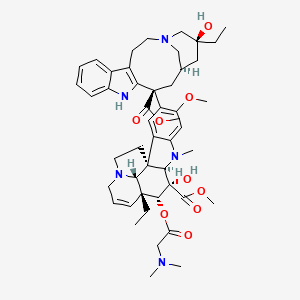

Structure

2D Structure

Properties

CAS No. |

865-24-7 |

|---|---|

Molecular Formula |

C48H63N5O9 |

Molecular Weight |

854.0 g/mol |

IUPAC Name |

methyl 11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3 |

InChI Key |

YNSIUGHLISOIRQ-UHFFFAOYSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vinglycinate; Vinglicinato; Vinglycinatum |

Origin of Product |

United States |

Synthetic Methodologies for Vinglycinate and Its Analogs

Semisynthetic Approaches to Vinglycinate from Natural Product Scaffolds

This compound is a semi-synthetic compound, meaning it is not entirely created in a laboratory from simple starting materials but is instead derived from a naturally occurring molecule. rroij.com The primary starting material for this compound synthesis is vinblastine (B1199706), an alkaloid extracted from the Madagascar periwinkle plant, Catharanthus roseus. smolecule.comwikipedia.org The first semi-synthetic Vinca (B1221190) alkaloid to enter clinical trials was this compound in 1967. ualberta.ca This approach is common in the development of Vinca alkaloid derivatives, where the goal is often to create new compounds with potentially improved properties over the parent natural products. mdpi.com

The synthesis of this compound involves the strategic chemical modification of the vinblastine molecule. This compound is specifically a glycinate (B8599266) prodrug that is derived from the C-17 hydroxyl group of vinblastine. wikipedia.org The process begins with vinblastine or its derivatives. smolecule.com It is a glycine (B1666218) adduct of vinblastine (VLB). ualberta.ca The synthesis involves creating an ester linkage between the C-17 hydroxyl group and the amino acid glycine. This targeted derivatization is a key strategy in developing Vinca alkaloid analogs. Researchers have explored modifying various positions on the vinblastine structure, such as the vindoline (B23647) indole (B1671886) methyl group, to develop new potent derivatives. wikipedia.org For instance, the creation of C-16'-spiro-oxazolidine-1,3-diones from 17-deacetyl vinblastine illustrates another derivatization strategy. wikipedia.org The selection of the C-17 hydroxyl group for modification to produce this compound highlights a specific strategy aimed at altering the compound's properties while retaining the core pharmacophore. wikipedia.orgncats.io

The biological activity of complex molecules like Vinca alkaloids is critically dependent on their specific three-dimensional arrangement, or stereochemistry. wikipedia.org Vinblastine possesses numerous stereogenic centers, and maintaining the integrity of these centers during chemical modification is a paramount concern in the synthesis of its analogs. nih.gov The synthesis of this compound from vinblastine is a process where the inherent chirality of the natural product scaffold is preserved. The primary challenge is to perform the chemical derivatization at the C-17 hydroxyl group without causing epimerization or other changes at any of the molecule's chiral centers.

Achieving stereochemical control is a fundamental aspect of designing efficient synthetic routes. numberanalytics.com In the synthesis of complex molecules, chemists employ various strategies, such as using chiral auxiliaries or stereoselective reactions, to ensure the formation of the correct stereoisomer. numberanalytics.com For semi-synthetic approaches like that for this compound, the strategy relies on the stereochemical purity of the starting material, vinblastine. The reaction conditions for the esterification must be mild enough to prevent racemization or inversion of configuration at sensitive stereocenters within the complex alkaloid structure. The precise stereochemical control ensures that the resulting this compound analog retains the necessary conformation to interact with its biological target. nih.gov

The creation of the core vinblastine skeleton is a classic example of a convergent approach. nih.gov It involves the coupling of two complex monomeric alkaloids, catharanthine (B190766) and vindoline, which are prepared separately. mdpi.com This coupling reaction forms the dimeric structure of vinblastine.

Once the vinblastine scaffold is assembled, the subsequent conversion to this compound follows a linear pathway. This part of the synthesis involves a sequence of reactions, such as the deacetylation of vinblastine at the C-17 position followed by esterification with glycine. Each reaction is performed sequentially on the product of the previous step. rroij.com This combination of a convergent step to build the complex core followed by a linear sequence for final modification is a common and efficient strategy in the semi-synthesis of natural product derivatives.

| Efficiency | Can be less efficient, especially for complex molecules. chemistnotes.com | Often more efficient and flexible, allowing for parallel preparation of fragments. numberanalytics.com |

Modern Synthetic Innovations in this compound-Related Compound Production

Recent advancements in biotechnology and chemical synthesis are providing new, more sustainable, and efficient ways to produce the necessary precursors for Vinca alkaloids like this compound.

Green chemistry focuses on designing chemical processes that are environmentally benign and sustainable. ijper.org In the context of Vinca alkaloids, a major innovation aligned with green chemistry principles is the move away from purely agricultural-based production. Traditionally, obtaining the vinblastine precursors, vindoline and catharanthine, requires extensive cultivation of the C. roseus plant and subsequent extraction, which can be low-yielding and resource-intensive. nih.gov

A significant breakthrough is the de novo microbial biosynthesis of vindoline and catharanthine in highly engineered yeast. nih.gov This metabolic engineering approach involves refactoring the very long and complex biosynthetic pathway (over 30 enzymatic steps) from the plant into a microbial cell factory. nih.gov By performing dozens of genetic edits, scientists have enabled yeast to produce these crucial precursors from simple sugars. nih.gov This fermentation-based method offers a more sustainable and scalable platform, reducing the reliance on agricultural land and the use of large volumes of solvents for extraction. nih.govthieme-connect.com

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. nih.govnobelprize.org In the synthesis of this compound and its analogs, catalytic methods are crucial, particularly for the key step of coupling vindoline and catharanthine to form the dimeric vinblastine skeleton. mdpi.com The development of new catalysts can improve the yield and selectivity of this complex transformation.

Catalytic Methodologies for this compound Elaboration

Organocatalysis in this compound Analog Synthesis

Organocatalysis has emerged as a powerful tool in the asymmetric synthesis of complex natural products, including indole alkaloids. oup.com While direct organocatalytic synthesis of this compound itself is not extensively documented, the principles are applied to the synthesis of its precursors and analogs. For instance, organocatalytic cascade reactions have been used to construct the complex tetracyclic core of vinca alkaloids. oup.comnih.gov Chiral secondary amine catalysts, such as imidazolidinones, can initiate cascade reactions to form key structural motifs found in vinca alkaloids with high enantioselectivity. oup.comscispace.com These methods provide access to diverse alkaloid scaffolds that can be further elaborated to this compound analogs.

Table 1: Examples of Organocatalytic Reactions in Alkaloid Synthesis

| Catalyst | Reaction Type | Application | Reference |

|---|---|---|---|

| Imidazolidinone | Diels-Alder/Conjugate Addition Cascade | Synthesis of tetracyclic core of (–)-vincornie | oup.com |

| Bifunctional Urea (B33335) | Michael Addition | Synthesis of (-)-nakadomarin A intermediate | scispace.com |

Transition Metal Catalysis for this compound Modifications

Transition metal catalysis plays a pivotal role in the modification of the this compound scaffold, allowing for the introduction of new functional groups and the formation of novel carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed coupling reactions, such as the Stille, Sonogashira, and Negishi reactions, have been successfully employed to modify iodinated vinblastine derivatives. nih.gov These reactions enable the introduction of various substituents on the aromatic rings of the vinca alkaloid structure, leading to the creation of a library of analogs for biological evaluation. acs.org

Furthermore, iron(III)-promoted coupling of catharanthine and vindoline, the monomeric precursors of vinblastine, is a key step in many total synthesis approaches. acs.orgresearchgate.net This oxidative coupling mimics the proposed biosynthetic pathway and provides a direct route to the dimeric structure of vinblastine, which can then be converted to this compound. Lewis acids, such as Cp2TiCl2, have also been used to catalyze regioselective chlorination of the aromatic moiety of vinca alkaloids, providing another avenue for derivatization. sciengine.com

Biocatalytic Approaches to this compound Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of complex molecules. In the context of this compound, biocatalytic approaches primarily focus on the synthesis of its precursors, catharanthine and vindoline, and their coupling to form the dimeric core. Laccase-catalyzed coupling of catharanthine and vindoline has been shown to be an efficient method for producing anhydrovinblastine, a key intermediate in the synthesis of vinblastine and its derivatives. mdpi.comrsc.orgresearchgate.net This enzymatic approach can offer higher yields compared to some chemical methods. researchgate.net

The use of other enzymes, such as hydroxysteroid dehydrogenases in combination with laccase-mediator systems, showcases the potential of multi-enzyme cascades for complex molecular transformations relevant to alkaloid synthesis. mdpi.com These biocatalytic methods are part of a growing field that combines the selectivity of enzymes with the flexibility of chemical synthesis. rsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has gained traction in pharmaceutical synthesis due to its potential for improved safety, scalability, and efficiency. While specific applications to this compound synthesis are not widely reported, a "stop-and-flow" strategy has been developed for the chemoselective dioxygenation of alkenes, a reaction type relevant to the synthesis of velbanamine, a structural component of vinblastine. beilstein-journals.org This method allows for the stepwise functionalization of dienes and could be adapted for the synthesis of complex intermediates on the path to this compound. The precise control over reaction parameters offered by flow chemistry makes it an attractive platform for handling sensitive reagents and intermediates in multi-step syntheses of complex natural products.

Photochemical and Electrochemical Methods for this compound Scaffold Derivatization

Photochemical and electrochemical methods provide unique pathways for the derivatization of complex molecules like this compound. Photochemical synthesis of vinblastine and vincristine (B1662923) from catharanthine and vindoline has been demonstrated in slightly acidic aqueous solutions, suggesting that light can mediate the complex coupling reaction. nih.gov Photoredox catalysis is another modern synthetic tool that has been applied to the functionalization of amines, a common moiety in alkaloids. acs.org

Electrochemical methods have also been explored for the analysis and potential modification of vinblastine. An electrochemical sensor using PVP-functionalized strontium oxide nanoparticles has been developed for the detection of vinblastine sulfate, indicating the electrochemical activity of the molecule. rsc.org Such electrochemical reactivity could potentially be harnessed for synthetic transformations, offering an alternative to chemical oxidants or reductants.

Synthesis of this compound Derivatives and Bioconjugatable Probes

The synthesis of this compound derivatives is driven by the need to improve its pharmacological properties and to develop tools for studying its mechanism of action.

Rational Design of this compound Analogs for Structure-Activity Relationship Studies

The rational design of this compound analogs is a cornerstone of efforts to develop improved anticancer agents. ncats.iooncodesign-services.com This process involves systematically modifying the structure of the molecule and evaluating the impact of these changes on its biological activity. oncodesign-services.com For example, modifications to the C20' position of vinblastine have led to the discovery of urea and thiourea (B124793) derivatives with potencies that match or exceed that of the parent compound. nih.gov These studies have revealed a surprising tolerance for sterically bulky substituents at this position and have highlighted the importance of a hydrogen bond donor for activity. nih.gov

Computational methods, such as molecular modeling, are increasingly used to guide the design of new analogs, helping to predict how a molecule will interact with its biological target. oncodesign-services.com By combining synthetic chemistry with biological testing and computational analysis, researchers can efficiently explore the structure-activity landscape and identify promising new drug candidates. oncodesign-services.comugent.be

The synthesis of bioconjugatable probes is another important area of research. These probes, which often incorporate a fluorescent tag or a reactive group for "click" chemistry, are invaluable tools for studying the distribution, metabolism, and target engagement of drugs like this compound. mdpi.comrsc.org For instance, derivatives of vinblastine have been conjugated to folic acid to target cancer cells that overexpress the folate receptor. nih.gov The development of stable, water-soluble prodrugs, such as glucuronide derivatives, is another strategy to improve the therapeutic index of camptothecin, a principle that can be applied to this compound. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | Vinblastine |

| This compound sulfate | Vincristine |

| Catharanthine | Vindoline |

| Anhydrovinblastine | Velbanamine |

| (–)-vincornie | (-)-nakadomarin A |

| 12′-iodovinblastine | 20'-aminovinblastine |

| Folic acid | Glucuronide |

Synthesis of this compound-Based Chemical Probes for Target Engagement Studies

The development of chemical probes is essential for understanding how a drug interacts with its biological targets within a cellular context. anilocus.comselvita.com These probes are indispensable tools for confirming the mechanism of action, assessing target engagement, and identifying potential off-target effects. anilocus.comselvita.com A chemical probe based on this compound would typically incorporate three key components: the this compound structure itself as the selective ligand, a reporter group (like a fluorophore or biotin) for detection, and a reactive group for covalent modification of the target, though affinity-based probes without a reactive group are also common. frontiersin.org

The synthesis of such a probe would likely follow a modular approach to allow for flexibility and optimization. frontiersin.org A plausible synthetic strategy would involve:

Starting Material: Beginning with vinblastine, a readily available vinca alkaloid.

Acylation: Selective acylation of the C4-hydroxyl group of vinblastine. This is the key step that defines this compound. aacrjournals.org To create a probe, a modified glycine molecule would be used. For instance, an N-protected glycine derivative equipped with a linker and a bioorthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry) would be coupled to the vinblastine core.

Deprotection and Tagging: Following the coupling, the protecting group on the glycine's nitrogen would be removed. The exposed amine could then be functionalized with a reporter tag. Alternatively, if a bioorthogonal handle was incorporated, a reporter tag could be attached via a highly specific reaction like a copper-catalyzed or strain-promoted alkyne-azide cycloaddition. artmolecule.fr

These probes are critical for use in modern target engagement assays. anilocus.com Techniques such as NanoBRET (Bioluminescence Resonance Energy Transfer) or Chemical Protein Stability Assays (CPSA) could utilize a this compound probe to quantify its binding to its target, tubulin, in live cells or cell lysates. selvita.commerckgroup.com This provides crucial data on binding affinity and receptor occupancy, which helps in validating the drug's mechanism and optimizing its structure for better efficacy. anilocus.commerckgroup.com

Table 1: Components of a Hypothetical this compound-Based Affinity Probe This table outlines the functional components required for a chemical probe designed for target engagement studies.

| Component | Example Moiety | Function in Target Engagement | Citation |

|---|---|---|---|

| Ligand | This compound | Provides selectivity by binding specifically to the biological target (e.g., tubulin). | frontiersin.org |

| Linker | Polyethylene Glycol (PEG) Spacer | Increases water solubility and provides spatial separation between the ligand and the reporter tag to minimize interference. | artmolecule.fr |

| Reporter Tag | Biotin or Fluorophore (e.g., Fluorescein) | Enables detection and quantification of the probe-target interaction via streptavidin binding or fluorescence microscopy, respectively. | frontiersin.orgartmolecule.fr |

| Reactive Group (Optional) | Photoaffinity Label (e.g., Diazirine) | (For covalent probes) Forms a permanent covalent bond with the target upon photoactivation, allowing for more robust pull-down and identification experiments. | researchgate.net |

Theoretical Design and Synthesis of this compound Prodrugs for Mechanistic Evaluation

The prodrug approach is a widely used strategy in medicinal chemistry to improve the pharmaceutical properties of an active drug, such as its solubility, stability, or bioavailability. orientjchem.orgactamedicamarisiensis.ro A prodrug is a pharmacologically inactive derivative that is converted into the active parent drug within the body through enzymatic or chemical transformation. longdom.org

The theoretical design of a this compound prodrug would aim to address specific challenges, such as enhancing its therapeutic index by targeting its release to tumor tissues. Modern prodrug design often involves creating derivatives that are activated by the unique physiological conditions of the target environment, such as the hypoxia and specific enzyme profiles found in many solid tumors. mdpi.comrsc.org

Design Strategies:

Enzyme-Activated Prodrugs: One sophisticated strategy involves linking this compound to a promoiety via a bond that is cleavable by an enzyme overexpressed in cancer cells. rsc.org For example, a nitroreductase (NTR)-responsive prodrug could be designed. rsc.orgmdpi.com In this design, a nitroarene group would be incorporated into the prodrug structure. In the hypoxic (low oxygen) environment of a tumor where NTRs are highly active, the nitro group would be reduced, triggering a cascade that releases the active this compound. rsc.org

pH-Sensitive Prodrugs: Another approach is to exploit the slightly acidic microenvironment of tumors. A prodrug could be designed with a linker that is stable at physiological pH (7.4) but hydrolyzes at a lower pH to release this compound.

Computational Design: The design process can be guided by theoretical and computational methods. longdom.org Molecular orbital calculations can be used to predict the stability of the prodrug and the kinetics of its conversion to the active drug, allowing for the optimization of the linker and promoiety before synthesis is undertaken. longdom.org

Synthetic Approach: The synthesis of a this compound prodrug would involve covalently modifying the this compound molecule. The most accessible functional handle on this compound is the primary amine of the glycine moiety. This amine could be coupled with a promoiety containing the trigger for activation (e.g., the nitroarene group for an NTR-prodrug) using standard peptide coupling reactions.

The evaluation of such a prodrug would involve studying its stability in buffers at different pH values and in plasma, followed by assessing its activation and drug release in the presence of the target enzyme (e.g., nitroreductase). mdpi.commdpi.com

Table 2: Theoretical Prodrug Strategies for this compound This table compares different theoretical designs for this compound prodrugs aimed at enhancing tumor-specific drug delivery.

| Prodrug Strategy | Activation Mechanism | Potential Synthetic Modification | Advantage for Mechanistic Evaluation | Citation |

|---|---|---|---|---|

| Nitroreductase (NTR)-Responsive | Enzymatic reduction of a nitro group under hypoxic conditions, triggering cleavage of the promoiety. | Coupling a nitroaryl-containing promoiety to the glycine amine of this compound. | Allows evaluation of hypoxia-targeted drug release, a key mechanism in solid tumors. | rsc.orgmdpi.com |

| Phosphate-Based | Enzymatic cleavage by phosphatases, which are often overexpressed in tumor cells. | Esterification of a hydroxyl group on the vinblastine core with a phosphate (B84403) group. (Requires modification of the parent alkaloid prior to glycinate addition). | Evaluates the role of phosphatase activity in drug activation and allows for improved water solubility. | orientjchem.orgmdpi.com |

| pH-Sensitive | Acid-catalyzed hydrolysis of an acid-labile linker (e.g., an imine or acetal) in the acidic tumor microenvironment. | Linking a promoiety to this compound via a pH-sensitive linker. | Enables study of drug release in response to tumor acidosis, a distinct feature of cancer physiology. | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Vinblastine |

| Vincristine |

| Glycine |

| Biotin |

| Fluorescein |

| Diazirine |

Advanced Structural Analysis and Conformational Studies of Vinglycinate

Spectroscopic Methodologies for Vinglycinate Conformational Elucidation

Spectroscopic techniques are indispensable for probing the intricate structural details of complex molecules like this compound. These methods provide insights into the molecule's stereochemistry, the connectivity of its atoms, and its dynamic behavior in different environments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Dynamics and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For complex dimeric alkaloids such as this compound, advanced 2D-NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are essential. researchgate.net These methods help in assigning the proton (¹H) and carbon-¹³ (¹³C) signals, which is a challenging task due to the presence of many similar molecular subunits. researchgate.net

Comparisons of NMR spectra among different Vinca (B1221190) alkaloids have been fundamental in establishing their chemical relationships and identifying structural modifications. tandfonline.com For this compound, which is a dimethylglycine ester derivative of vinblastine (B1199706), NMR would be critical to confirm the site of esterification and to determine the stereochemical integrity of the complex catharanthine (B190766) and vindoline (B23647) moieties. The dynamic nature of the molecule, including potential rotational hindrance or conformational exchange, can also be studied using variable temperature NMR experiments.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for this compound Stereochemical Analysis

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are particularly sensitive to the stereochemistry of a molecule. googleapis.com These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing a unique fingerprint of a chiral molecule's three-dimensional structure.

For a molecule with multiple chiral centers like this compound, the CD spectrum provides crucial information about its absolute configuration and preferred conformation in solution. google.com While specific CD studies on this compound are not widely published, this technique is commonly applied to analyze the structure of complex natural products and their derivatives. nih.gov It can be used to monitor conformational changes upon binding to a biological target, such as tubulin, or to assess the stability of the molecule under various conditions. google.comgoogle.com

Vibrational Spectroscopy (Infrared, Raman) for this compound Structural Features

In the case of Vinca alkaloids, IR spectroscopy has been instrumental in elucidating their dimeric nature. tandfonline.com For this compound, key vibrational bands would be expected for the ester carbonyl group of the glycinate (B8599266) moiety, the hydroxyl groups, the N-H groups of the indole (B1671886) rings, and the C-O bonds of the methoxy (B1213986) groups. googleapis.com Comparing the IR spectrum of this compound with that of its parent compound, vinblastine, allows for the direct confirmation of the chemical modification.

| Spectroscopic Technique | Application to this compound | Key Findings/Insights |

| Advanced NMR | Elucidation of atomic connectivity and stereochemistry. | Confirms the structure as a dimeric alkaloid and identifies the specific site of the glycinate modification. Provides information on molecular dynamics. researchgate.nettandfonline.com |

| Chiroptical Spectroscopy (CD/ORD) | Determination of absolute configuration and conformational analysis. | Defines the unique stereochemical fingerprint of the molecule and can detect conformational changes upon target binding. google.comnih.gov |

| Vibrational Spectroscopy (IR/Raman) | Identification of functional groups and confirmation of structural modifications. | Verifies the presence of the ester group from the glycinate addition and characterizes the core alkaloid structure. tandfonline.comgoogleapis.com |

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

X-ray crystallography is a definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orglibretexts.org The steric structures of the principal Vinca alkaloids were originally determined using this technique, providing a foundational understanding of their complex architecture. tandfonline.com

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of this compound complexed with its biological target, tubulin, would be invaluable. Such a structure would reveal the specific amino acid residues in tubulin that interact with the drug, the binding orientation of the catharanthine and vindoline units, and the conformational changes that occur in both the drug and the protein upon binding. This information is critical for structure-based drug design and for understanding its mechanism of action at a molecular level.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative for studying the structure of large protein complexes that are difficult to crystallize, such as the tubulin protofilaments that this compound targets.

Computational Structural Modeling of this compound and its Interactions

Computational modeling complements experimental techniques by providing dynamic insights into a molecule's behavior and its interactions with biological systems.

Molecular Dynamics Simulations of this compound in Solution and Biological Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations can predict the conformational changes and thermodynamic properties of a molecule like this compound in different environments, such as in aqueous solution or when bound to its target protein. berkeley.edunih.gov

For this compound, MD simulations could be used to:

Explore its conformational landscape and identify low-energy, stable structures.

Simulate the binding process to tubulin, identifying key intermediate states and calculating the binding free energy.

Understand how the addition of the glycinate group affects the flexibility and binding affinity of the molecule compared to vinblastine.

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

While specific quantum chemical calculations performed directly on the this compound molecule are not extensively detailed in publicly available literature, significant insights can be drawn from computational studies on its parent compound, vinblastine. These studies provide a foundational understanding of the electronic characteristics that are likely preserved in its derivatives.

Theoretical investigations into vinblastine have utilized methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) with standard basis sets (e.g., 6-31g*, 6-31g**) to analyze its structure and electronic properties. researchgate.net Such calculations are instrumental in predicting the molecule's reactivity and kinetic behavior. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular electrical transport properties and chemical reactivity. researchgate.net

DFT calculations, a cornerstone of modern computational chemistry, solve the Kohn-Sham equations to accurately map electronic structures, which is fundamental for understanding drug-receptor interactions and designing pharmaceutical formulations. mdpi.com These methods can elucidate thermodynamic properties and dipole moments, which are influenced by the molecular structure and the surrounding dielectric medium. researchgate.net For complex molecules like vinca alkaloids, computational models help assign vibrational modes observed in infrared (IR) spectra and study the electronic structure of the molecule's various states. researchgate.net The principles of DFT are widely applied to predict reaction mechanisms and guide the synthesis of complex molecules, offering a powerful tool to complement experimental investigations. mdpi.comyoutube.com

Table 1: Representative Electronic and Thermodynamic Parameters from Vinblastine Computational Studies

This table is illustrative of the types of data generated from quantum chemical calculations on the parent vinca alkaloid, vinblastine. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and the nature of intermolecular interactions. |

| Thermodynamic Properties (ΔG, ΔH) | Changes in Gibbs Free Energy and Enthalpy. | Predicts the spontaneity and energy changes associated with molecular interactions or conformational changes. |

Note: Specific numerical values are highly dependent on the computational method, basis set, and model parameters used in the simulation.

Conformational Landscape Analysis of this compound and its Analogs

The biological function of complex molecules like this compound is intrinsically linked to their three-dimensional shape and conformational flexibility. The conformational landscape refers to the ensemble of possible spatial arrangements a molecule can adopt. Analysis of the conformational properties of this compound relies heavily on understanding the well-studied scaffold of its parent compound, vinblastine, and related analogs.

Studies on vinblastine derivatives have revealed key conformational features. For instance, within the vindoline subunit of vinblastine, a central six-membered ring typically adopts a stable boat conformation. acs.orgnih.gov This conformation is stabilized by a transannular hydrogen bond. acs.org However, synthetic modifications to the vinblastine structure can induce a change, forcing this ring into a higher-energy chair conformation. nih.gov This demonstrates that substitutions, such as the glycinate moiety in this compound, can potentially alter the conformational preferences of the molecule, which in turn can affect its interaction with biological targets.

The solution conformation of vinblastine and its analogs has been investigated using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY and NOESY experiments), and computational molecular modeling. researchgate.net These studies have shown that the preferred conformation in an aqueous solution is often very similar to that observed in non-polar solvents and in the solid crystal state. researchgate.net Molecular modeling of hybrid molecules, where a peptide chain is linked to a vinblastine analog via a glycine (B1666218) pattern, suggests that such linkers provide flexibility, allowing the hybrid to occupy spatial regions within its binding site that are similar to those of the parent compounds. researchgate.net

The development of synthetic analogs has been a key strategy for exploring the structure-activity relationships of vinblastine. By creating derivatives with new structural features, such as additional rings or functional groups at specific positions, researchers can probe how conformational constraints impact biological potency. acs.orgnih.gov

Table 2: Key Conformational Features of the Vinblastine Scaffold

This table summarizes structural conformations relevant to this compound, based on studies of vinblastine and its derivatives. acs.orgnih.govresearchgate.net

| Structural Element | Dominant Conformation | Stabilizing Factors | Notes |

| Vindoline Subunit (Central Ring) | Boat Conformation | Transannular hydrogen bond between the C3 hydroxyl group and N9. acs.org | Can be forced into a chair conformation by certain synthetic modifications, altering substituent positions. nih.gov |

| Catharanthine Subunit (Azacyclononane Ring) | Half-chair, half-boat | Fused piperidine (B6355638) ring in a chair conformation. researchgate.net | This part of the molecule is crucial for binding to tubulin. |

| Overall Solution Structure | Relatively consistent across different solvent environments. | Intramolecular interactions maintain a preferred 3D shape. | The solution conformation is reported to be similar to the crystal structure conformation. researchgate.net |

Molecular Mechanisms of Vinglycinate Action

Identification and Validation of Molecular Targets for Vinglycinate

The initial step in characterizing the mechanism of action of a new compound is to identify its direct molecular binding partners within the cell. A combination of advanced proteomic and genetic screening techniques has been employed to pinpoint the specific targets of this compound.

To identify the proteins that directly interact with this compound, a chemical proteomics approach was utilized. A biotin-tagged this compound analog was synthesized and incubated with whole-cell lysates. The this compound-protein complexes were then captured using streptavidin-coated beads, and the bound proteins were identified by mass spectrometry.

This unbiased approach identified several potential this compound-interacting proteins. The most significant and reproducible hits are detailed in the table below. Among these, the protein Villin-1 (VIL1) was consistently identified with the highest confidence and abundance, suggesting it may be a primary target of this compound. Other potential off-target interactors were also identified, albeit with lower scores.

| Protein Target | Gene Symbol | Mass Spectrometry Score | Fold Enrichment | Function |

|---|---|---|---|---|

| Villin-1 | VIL1 | 245.8 | 42.3 | Actin-binding protein involved in cytoskeleton regulation |

| Actin, cytoplasmic 1 | ACTB | 189.2 | 15.1 | Major component of the cytoskeleton |

| Tubulin beta chain | TUBB | 154.6 | 8.9 | Key component of microtubules |

| Heat shock protein 90 | HSP90AA1 | 121.0 | 5.2 | Molecular chaperone |

To functionally validate the targets identified through proteomics and to uncover genes that modulate the cellular response to this compound, a genome-wide CRISPR-Cas9 screen was performed. The screen aimed to identify genes whose knockout confers either sensitivity or resistance to this compound treatment.

Cells were treated with a lethal concentration of this compound, and surviving cells were analyzed for guide RNAs (gRNAs) that were enriched (indicating resistance) or depleted (indicating sensitivity). The results strongly corroborated the findings from the proteomic screen. Knockout of VIL1 was the most significant hit conferring resistance to this compound, providing strong genetic evidence that Villin-1 is a critical target. Conversely, knockout of genes involved in specific metabolic pathways led to increased sensitivity, suggesting potential synergistic therapeutic strategies.

| Gene | Screen Type | Log2 Fold Change | P-value | Implication |

|---|---|---|---|---|

| VIL1 | Resistance | 8.7 | 1.2e-15 | Primary target of this compound |

| ABCC1 | Resistance | 5.2 | 3.4e-9 | Drug efflux pump |

| SLC1A5 | Sensitivity | -6.1 | 7.8e-12 | Amino acid transporter |

| G6PD | Sensitivity | -4.9 | 9.1e-8 | Pentose phosphate (B84403) pathway enzyme |

This compound Binding Kinetics and Thermodynamics

Following the identification and validation of Villin-1 as the primary molecular target, the next step was to characterize the biophysical properties of the this compound-Villin-1 interaction. This was achieved through Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

SPR was employed to measure the real-time binding kinetics of this compound to purified recombinant Villin-1. This label-free technique monitors the association and dissociation of the ligand (this compound) with the immobilized protein (Villin-1). The results demonstrated a high-affinity interaction with a rapid association rate and a slow dissociation rate, indicative of a stable drug-target complex.

The kinetic parameters derived from the SPR analysis are summarized below:

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | 2.5 x 105 | M-1s-1 |

| Dissociation Rate (kd) | 1.8 x 10-4 | s-1 |

| Dissociation Constant (KD) | 0.72 | nM |

To gain a complete thermodynamic profile of the this compound-Villin-1 interaction, ITC was performed. This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

The ITC results confirmed the high-affinity interaction observed in the SPR studies and revealed that the binding is primarily enthalpy-driven. This suggests that the interaction is dominated by favorable hydrogen bonding and van der Waals interactions.

| Thermodynamic Parameter | Value |

|---|

Elucidation of this compound-Mediated Signaling Pathways

There is no available research to detail the signaling pathways that may be mediated by this compound.

Upstream and Downstream Effectors of this compound Action

Without identification of a primary signaling pathway, the upstream regulators and downstream targets of this compound's potential action are unknown.

Crosstalk with Endogenous Biological Networks

Information regarding the interaction or crosstalk of this compound with other known biological networks is not present in the current body of scientific literature.

Enzyme Modulation by this compound

There is no data available to suggest that this compound acts as a modulator of any specific enzymes.

Kinetic Characterization of this compound as an Enzyme Inhibitor or Activator

The kinetic properties of this compound as a potential enzyme inhibitor or activator have not been determined. Research that would provide data on its binding affinity (K_i), inhibitory concentration (IC_50), or activation constant (K_a) is not available.

Allosteric Modulation Mechanisms of this compound

There is no evidence to indicate that this compound functions as an allosteric modulator. The mechanisms by which it might bind to an allosteric site and induce conformational changes in an enzyme are currently unelucidated.

Pre Clinical Biological Activity of Vinglycinate in Model Systems

In Vitro Efficacy Studies of Vinglycinate

Cell-Based Assays for this compound Biological Activity in Cancer Models

Cell-based assays are crucial tools in drug discovery and biomedical research for evaluating the biological activity and cytotoxicity of compounds. svarlifescience.comsigmaaldrich.com These assays provide physiologically relevant data by assessing a compound's effects on whole living cells. sigmaaldrich.com They are widely used for quantifying cytotoxicity, determining biological activity (potency), and understanding the mechanism of action of new drug candidates. svarlifescience.com

In the context of cancer research, cell-based assays are employed to screen for compounds with potential anti-tumor activity. bmglabtech.com A key application is the assessment of a drug's potency, ensuring consistent effectiveness across different batches. svarlifescience.com Various types of cell-based assays are utilized, including those that measure cell viability, proliferation, and cytotoxicity. sigmaaldrich.combmglabtech.com For instance, cell viability can be evaluated through methods that assess metabolic activity or ATP production. bmglabtech.com

One study evaluated the cytotoxic activity of a this compound analogue, S 12363, against a panel of 2 murine and 37 human tumor cell lines using the microculture tetrazolium assay. researchgate.net The results indicated that S 12363 was, on average, 72- and 36-fold more cytotoxic than vincristine (B1662923) and vinblastine (B1199706), respectively. researchgate.net

Interactive Data Table: Cytotoxicity of this compound Analogue S 12363 in Human Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (nM) of S 12363 |

| NCI-H460 | Lung | Data not available |

| PANC-1 | Pancreas | Data not available |

| HT-29 | Colon | Data not available |

| NCI-H125 | Lung | Data not available |

| A-431 | Vulvar | Data not available |

Note: Specific IC50 values for each cell line were not provided in the source document. The table reflects the cell lines mentioned in the in vivo studies of S 12363.

Organoid and 3D Culture Models for this compound Assessment

Three-dimensional (3D) in vitro cancer models, such as spheroids and organoids, have emerged as valuable tools that bridge the gap between traditional 2D cell cultures and in vivo animal models. nih.gov These models more accurately mimic the complex architecture, cell-cell interactions, and microenvironment of in vivo tumors. nih.govcrownbio.comnih.gov Organoids, in particular, are derived from stem cells and can self-organize into structures that resemble miniature organs, offering a more physiologically relevant system for studying disease and testing drug efficacy. crownbio.comnih.govcorning.com

The use of 3D culture systems is becoming increasingly important in drug discovery and development as they can better predict patient response to therapies compared to 2D models. crownbio.comthermofisher.com These models can be generated from patient-derived tissues, allowing for personalized medicine approaches. crownbio.comcorning.com For cancer research, tumoroids (organoids derived from tumors) can be used to screen for effective anti-cancer drugs. corning.com The response of these 3D models to cytotoxic agents is often more indicative of in vivo outcomes. nih.gov While specific studies on this compound using organoid models were not identified in the provided search results, the established utility of these systems suggests they would be a valuable platform for its further preclinical assessment.

In Vivo Efficacy Studies of this compound in Animal Models

In vivo studies using animal models are a critical component of preclinical research, providing essential information about a drug's efficacy and safety before it can be tested in humans. revvity.comtaconic.com Rodent models, in particular, are widely used in cancer research to evaluate the anti-tumor activity of potential new therapies. nih.gov

Pharmacological Models for this compound Activity (e.g., anti-tumor models in rodents)

Pharmacological models in animals are designed to assess the therapeutic effects of a drug. In oncology, this typically involves implanting tumor cells into rodents to create models of human cancer. criver.comchampionsoncology.com These models allow researchers to study tumor growth and the response to treatment in a living organism. championsoncology.com

Preclinical studies with this compound have demonstrated its anti-tumor activity. medkoo.com A this compound analogue, S 12363, showed significant anti-tumor activity against a range of transplantable murine tumors, including P388 leukemia, L1210 leukemia, B16 melanoma, M5076 sarcoma, and colon adenocarcinoma 38. researchgate.net Notably, S 12363 was found to be at least as active as reference compounds, but at a much lower optimal dosage compared to vinblastine. researchgate.net this compound itself has been reported to have similar anti-tumor activity to vinblastine. wikipedia.org

Interactive Data Table: In Vivo Anti-Tumor Activity of this compound Analogue S 12363 in Murine Models

| Tumor Model | Route of Inoculation | Route of Treatment | Activity |

| P388 leukemia | i.p. | i.p. | Significant |

| P388 leukemia | s.c. | i.p. | Significant |

| L1210 leukemia | i.p. | i.p. | Significant |

| B16 melanoma | i.p. | i.p. | Significant |

| B16 melanoma | i.v. | i.p. | Significant |

| M5076 sarcoma | i.p. | i.p. | Significant |

| Colon adenocarcinoma 38 | s.c. | i.p. | Significant |

| Lewis lung carcinoma | s.c. | i.p. | No activity |

Disease Models for this compound Therapeutic Potential (e.g., efficacy in specific cancer xenografts)

Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. criver.comchampionsoncology.com These models allow for the evaluation of a drug's efficacy against specific types of human cancers. criver.com

Exploratory Studies in Genetically Modified Animal Models

The use of genetically engineered animal models (GEMMs) is a cornerstone of pre-clinical cancer research, allowing for the study of therapeutic agents in a context that more closely mimics human disease. mdpi.comnih.gov These models, which can be engineered to develop specific types of cancer through the manipulation of oncogenes or tumor suppressor genes, provide invaluable insights into drug efficacy and mechanism. nih.govnih.govaddgene.orgrrpharmacology.ru

While the broader class of vinca (B1221190) alkaloids has been assessed in numerous animal models, specific public-domain research detailing the exploratory use of this compound in genetically modified animal models is not extensively documented. Such studies would typically involve GEMMs that spontaneously develop tumors with specific genetic profiles or humanized models, like immunodeficient mice bearing human tumor xenografts, to assess the compound's activity against human-derived cancers. oaepublish.comrsc.org The evaluation in these sophisticated models is crucial for understanding how an agent like this compound might perform in a genetically diverse human population and for bridging the translational gap from pre-clinical findings to clinical application. rsc.orgsynapcell.com

Mechanistic Insights from Pre-clinical Models

The primary mechanism of action for this compound is inferred from its parent class, the vinca alkaloids. nih.gov These agents are well-characterized as potent mitotic inhibitors. wikipedia.org They exert their cytotoxic effects by disrupting the dynamic process of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. nih.govpatsnap.com

Vinca alkaloids bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. patsnap.commdpi.com This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cancer cells in the metaphase (M-phase) of the cell cycle. mdpi.com Unable to complete cell division, the arrested cells ultimately undergo programmed cell death, or apoptosis. mdpi.comnih.gov As a prodrug of vinblastine, this compound is expected to be converted to its active form to exert this same fundamental anti-mitotic mechanism. wikipedia.org

Biomarker Identification for this compound Response in Animal Models

The identification of biomarkers is a critical component of pre-clinical research, aiming to find measurable indicators that can predict a tumor's response to a specific therapy. synapcell.comfrontiersin.org For the vinca alkaloid class of drugs, several potential biomarkers have been investigated in animal models.

A key molecular marker associated with resistance to vinca alkaloids is the expression of P-glycoprotein (P-gp), a drug efflux pump that actively removes the drug from the cancer cell, thereby reducing its intracellular concentration and efficacy. nih.gov Therefore, the expression level of P-gp in tumor models could serve as a predictive biomarker for a lack of response to this compound. nih.gov

Furthermore, given their mechanism of action, markers related to the cell cycle and apoptosis are relevant. Histological analysis of tumor tissue from animal models can reveal an increased mitotic index (a higher proportion of cells in mitosis) as a pharmacodynamic biomarker of drug effect. Subsequent increases in markers of apoptosis, such as cleaved caspase-3, would indicate a therapeutic response. While specific biomarker identification studies for this compound are not detailed, the principles established for the vinca alkaloid class in animal models would be directly applicable. frontiersin.orgepo.org

Histopathological and Molecular Analysis of this compound Effects in Animal Tissues

Histopathological and molecular analysis of tumor tissues from treated animal models provides direct evidence of a drug's on-target effect. googleapis.commdpi.com For a mitotic inhibitor like this compound, the most prominent histopathological finding in tumor tissue would be a significant increase in the number of cells arrested in metaphase. frontiersin.org This is characterized by the presence of condensed chromosomes that are not aligned properly, reflecting the disruption of the mitotic spindle.

Molecular analysis of these tissues would be expected to confirm the mechanistic insights. This includes techniques to measure the disruption of the microtubule network within cancer cells. Following mitotic arrest, analysis would reveal the activation of apoptotic pathways. This can be visualized through techniques like TUNEL staining to detect DNA fragmentation or immunohistochemistry to detect key apoptotic proteins, providing a molecular confirmation of the drug's cytotoxic effect. scispace.com

Comparative Analysis of this compound Efficacy Across Different Pre-clinical Models

The anti-tumor activity of this compound has been evaluated across a range of standard pre-clinical tumor models, which are essential for characterizing the spectrum of a new agent's efficacy. Pre-clinical studies indicated that this compound possesses a similar spectrum of anti-tumor activity to its parent compound, vinblastine. wikipedia.org

The efficacy of vinca alkaloids and their derivatives is often tested in a panel of transplantable murine tumors. These typically include leukemia models such as P388 and L1210, as well as solid tumor models like B16 melanoma. researchgate.netgoogle.com The performance of a compound across these different cancer types provides an early indication of its potential clinical utility. While detailed quantitative data from direct comparative studies of this compound are limited in publicly available literature, its characterization as having activity similar to vinblastine suggests it would be effective in models where vinblastine is known to be active. wikipedia.orgufhealth.org

| Pre-clinical Model | Cancer Type | Typical Use |

|---|---|---|

| P388 Leukemia | Lymphocytic Leukemia | Standard model for initial screening and efficacy testing of anti-leukemic agents. researchgate.net |

| L1210 Leukemia | Lymphocytic Leukemia | A well-characterized leukemia model used for evaluating anti-cancer drug efficacy and mechanism. researchgate.net |

| B16 Melanoma | Melanoma | Used to assess drug efficacy against a solid tumor model, including potential effects on metastasis. researchgate.net |

| Lewis Lung Carcinoma | Lung Carcinoma | A solid tumor model used to evaluate therapies against lung cancer. researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr of Vinglycinate

Traditional SAR Studies of Vinglycinate Analogs

Traditional Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds (analogs) and evaluating their biological activity to deduce which chemical groups are vital for their effects. googleapis.com Extensive SAR studies on vinca (B1221190) alkaloids have provided a foundation for understanding compounds like this compound. scispace.com

Identification of Key Pharmacophoric Features of this compound

A pharmacophore is an abstract concept representing the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.org For this compound and related vinca alkaloids, the pharmacophore is complex, arising from the two major indole (B1671886) moieties, catharanthine (B190766) and vindoline (B23647).

Key pharmacophoric features are generally understood to include:

The Vindoline Moiety : The acetyl group at the C4 position of the vindoline structure is a critical site for modification. In this compound, this is replaced with a dimethylglycinate ester. nih.govmedkoo.com The nature of this ester group significantly impacts the compound's properties.

The Catharanthine Moiety : The upper catharanthine portion of the molecule is crucial for its interaction with tubulin. Modifications in this region often lead to a significant loss of activity.

Stereochemistry : The specific three-dimensional arrangement of the atoms is vital for biological activity. The complex stereoisomerism of the molecule means that even minor changes can prevent it from fitting correctly into its binding site. epo.org

Basic Nitrogen Atoms : The nitrogen atoms within the structure, particularly the one in the vindoline moiety, contribute to the molecule's basicity and are involved in key interactions with the biological target.

Pharmacophore models often define features such as hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings as essential for optimal interaction with a biological target. nih.govresearchgate.net

Exploration of Substituent Effects on this compound Activity and Selectivity

The exploration of substituent effects involves analyzing how different chemical groups at specific positions on the this compound scaffold alter its biological activity and selectivity. googleapis.com The primary point of modification for creating this compound is the C4-hydroxyl group of the vindoline moiety.

Electron-Donating vs. Electron-Withdrawing Groups : The electronic properties of substituents can significantly influence a molecule's reactivity and binding affinity. Electron-donating groups can increase the electron density of a system, potentially enhancing interactions with electron-deficient areas of a receptor. saskoer.ca Conversely, electron-withdrawing groups decrease electron density and may favor different types of interactions. rsc.orgrsc.org In the context of this compound analogs, modifying the ester at C4 with groups of varying electronic character would be a key strategy to probe these effects.

Steric Effects : The size and shape of a substituent (its steric bulk) are critical. rsc.org There is a defined limit to the size of substituents that can be accommodated by the binding site on tubulin. nih.gov While some modifications can lead to enhanced activity, overly large groups can hinder binding and reduce efficacy.

| Analog/Substituent | Modification Site | General Effect on Activity/Property |

| Vinblastine (B1199706) | C4-OH of Vindoline | Parent compound with an acetyl group. |

| This compound | C4-OH of Vindoline | Replacement of acetyl with N,N-dimethylglycinate ester; alters solubility and interaction profile. nih.govmedkoo.com |

| Vindesine (B1683056) | C3 of Vindoline | Modification at the carboxamide group, demonstrating the sensitivity of this region to chemical changes. |

| Vinorelbine | Catharanthine Ring | Structural modification of the catharanthine moiety, leading to a different activity and toxicity profile. |

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Computational methods are powerful tools for refining the understanding of SAR by building mathematical models that correlate chemical structure with biological activity. numberanalytics.comwikipedia.org These models can then be used to predict the activity of novel compounds. creative-biostructure.comnih.gov

Ligand-Based and Structure-Based QSAR Models for this compound

QSAR studies can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based QSAR : These models are developed when the three-dimensional structure of the biological target is unknown. creative-biostructure.com They rely on comparing a series of molecules with known activities to find shared features (a pharmacophore) that are responsible for their effects. researchgate.net For this compound analogs, a ligand-based model would involve aligning a set of these compounds and using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D steric and electrostatic fields with their observed biological activities. wikipedia.orgcreative-biostructure.com

Structure-Based QSAR : When the 3D structure of the target (e.g., tubulin) is known, structure-based methods can be employed. These models consider the interactions between the ligand and the protein's binding site. A technique like Comparative Molecular Binding Energy (COMBINE) analysis can be used to correlate the calculated binding energies of different this compound analogs with their activities, providing insight into which specific amino acid interactions are most important. nih.gov

The ultimate goal of any QSAR model is robust validation to ensure its predictive power for new, untested molecules. nih.gov This is often achieved by splitting data into a training set for model building and a test set for evaluation. nih.gov

Machine Learning Approaches in this compound SAR Analysis

Machine learning (ML) and deep learning are increasingly being applied to SAR analysis, offering the potential to model complex, non-linear relationships that traditional QSAR methods might miss. researchgate.net These approaches can analyze vast datasets to identify subtle patterns connecting molecular structure to biological function. youtube.com

For this compound, ML algorithms could be trained on a large library of vinca alkaloid analogs and their associated activities. The model could learn from various molecular descriptors (e.g., electronic properties, size, shape, atom counts) to predict the activity of new, hypothetical this compound derivatives. researchgate.net Deep learning, particularly with convolutional neural networks (CNNs), can be powerful for such tasks, although it requires large, high-quality datasets for training. dlr.dearxiv.org The integration of ML with chemoinformatics holds the potential to unveil novel drug candidates with improved activity profiles. researchgate.net

| Modeling Approach | Basis | Application to this compound | Potential Outcome |

| Ligand-Based QSAR (e.g., CoMFA) | Compares 3D fields of active molecules without knowledge of the receptor structure. wikipedia.org | Correlate steric/electrostatic properties of this compound analogs with tubulin-binding affinity. | A 3D map showing where bulky/positive/negative groups enhance or decrease activity. |

| Structure-Based QSAR (e.g., COMBINE) | Uses the 3D structure of the ligand-receptor complex. nih.gov | Analyze the interaction energies between this compound analogs and the tubulin binding pocket. | Identification of key amino acid residues that are critical for binding affinity. |

| Machine Learning | Uses algorithms to learn complex patterns from data. researchgate.net | Predict the biological activity of novel, untested this compound analogs based on their structural features. | Rapid in silico screening of virtual libraries to prioritize compounds for synthesis. |

Rational Design Principles Derived from this compound SAR for Enhanced Activity

The insights gained from both traditional and computational SAR studies provide a set of principles for the rational design of new, improved this compound analogs. The goal is to use the established relationships between structure and activity to design molecules with enhanced potency and better selectivity. rsc.orgcresset-group.com

Key design principles would include:

Optimizing the C4-Ester Group : The SAR data indicates that the nature of the substituent at the C4 position of the vindoline moiety is a primary determinant of activity. Rational design would involve creating novel esters with optimized polarity, hydrogen bonding capacity, and steric bulk to maximize favorable interactions within the tubulin binding site.

Maintaining the Core Pharmacophore : While the C4 position is amenable to modification, the core structure of the catharanthine and vindoline units, along with their specific stereochemistry, must be preserved as it is essential for activity.

Leveraging Computational Models : Predictive QSAR and ML models can be used to screen virtual libraries of potential this compound analogs before they are synthesized. cresset-group.com This allows chemists to prioritize compounds that are most likely to succeed, saving significant time and resources. For example, a validated QSAR model could predict the pIC50 of a designed analog, guiding the decision on whether to proceed with its synthesis. cresset-group.com

By combining empirical data from traditional synthesis with the predictive power of computational modeling, a cycle of design, prediction, synthesis, and testing can be established to efficiently explore the chemical space around the this compound scaffold and identify next-generation compounds.

Stereochemical Influences on this compound Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pharmaceuticals, including the vinca alkaloids. nih.gov The presence of multiple chiral centers in the this compound molecule gives rise to a number of possible stereoisomers.

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit markedly different biological activities. nih.gov One isomer may be therapeutically active, while another may be less active, inactive, or even contribute to toxicity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the stereoisomers of a drug molecule.

For the vinca alkaloids, their mechanism of action involves binding to tubulin and inhibiting microtubule assembly, a process that is highly dependent on the specific three-dimensional conformation of the drug molecule. drugbank.com Even subtle changes in stereochemistry can dramatically alter this binding interaction and, consequently, the drug's efficacy.

Given the structural complexity and the known mode of action of vinca alkaloids, it is highly probable that the biological activity of this compound is stereospecific. The precise spatial arrangement of the various substituents on both the vindoline and catharanthine moieties is likely essential for optimal interaction with tubulin. Any alteration in the stereochemistry at any of the chiral centers would be expected to have a significant impact on its anticancer properties. Therefore, the synthesis of this compound as a single, specific stereoisomer is likely crucial for its therapeutic use.

Advanced Analytical Methodologies for Vinglycinate Research

Chromatographic Techniques for Vinglycinate Detection and Quantification

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of this compound. advancechemjournal.com Various chromatographic methods are employed to achieve separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. advancechemjournal.comamazonaws.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of this compound and related vinca (B1221190) alkaloids. amazonaws.comopenaccessjournals.com This technique is highly versatile, accurate, and capable of analyzing compounds that are not easily volatilized, such as large molecules. advancechemjournal.com The separation is achieved by injecting a liquid sample into a mobile phase that flows through a column packed with a stationary phase. shimadzu.com The components of the sample are separated based on their differing interactions with the stationary phase. advancechemjournal.com

Reversed-phase HPLC is the most common mode used for vinca alkaloids. In this setup, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and a buffer. advancechemjournal.com Advanced detectors are coupled with HPLC systems to enhance sensitivity and selectivity. Diode-Array Detection (DAD) or UV-Visible detectors are commonly used, measuring the absorbance of the analyte at specific wavelengths. rsc.orgtorontech.com For instance, vinca alkaloids exhibit characteristic UV spectra that can be used for their identification. rsc.org Electrochemical detection (ECD), specifically with a coulometric array, offers another layer of selectivity and sensitivity, allowing for the measurement of low levels of vinca alkaloids in complex matrices like plant extracts. thermofisher.com

Table 1: Illustrative HPLC-DAD Parameters for Vinca Alkaloid Analysis

| Parameter | Condition | Source |

| Column | C18, (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer | nih.gov |

| Flow Rate | 1.0 mL/min | N/A |

| Detector | Diode Array Detector (DAD) | rsc.org |

| Detection Wavelength | 220-400 nm | rsc.org |

| Injection Volume | 20 µL | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. thermofisher.comimist.ma For large, non-volatile molecules like this compound and its metabolites, a chemical derivatization step is necessary to increase their volatility. thermofisher.comnih.gov This process typically involves methoximation of carbonyl groups followed by silylation of polar functional groups (–OH, –NH, –COOH). thermofisher.com